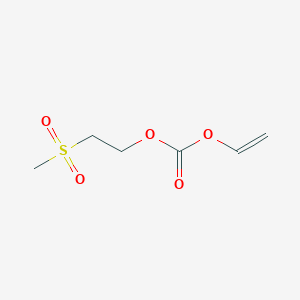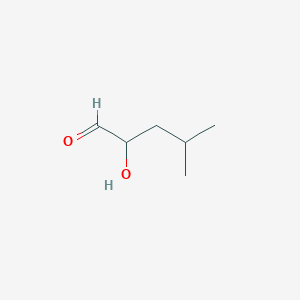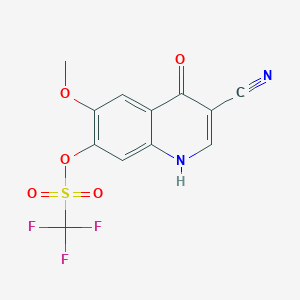
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is a peptide composed of seven amino acids: lysine, leucine, threonine, phenylalanine, glycine, lysine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can undergo various chemical reactions, including:
Oxidation: The threonine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-isoleucylglycyl-L-alpha-glutamyl-L-histidyl-L-threonyl-L-prolyl-L-seryl-L-alanyl-L-leucyl-L-alanyl-L-isoleucyl-L-methionyl-L-alpha-glutamyl-L-asparaginyl-L-alanine: Another peptide with a different sequence and potential biological activities.
L-Alanyl-L-leucyl-L-lysyl-L-arginyl-L-glutaminylglycyl-L-arginyl-L-threonyl-L-leucyl-L-tyrosylglycyl-L-phenylalanylglycyl-: A peptide with a similar length but different amino acid composition.
Uniqueness
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Eigenschaften
CAS-Nummer |
183802-44-0 |
|---|---|
Molekularformel |
C35H59N9O9 |
Molekulargewicht |
749.9 g/mol |
IUPAC-Name |
2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H59N9O9/c1-21(2)17-26(42-31(49)24(38)13-7-9-15-36)34(52)44-30(22(3)45)35(53)43-27(18-23-11-5-4-6-12-23)33(51)39-19-28(46)41-25(14-8-10-16-37)32(50)40-20-29(47)48/h4-6,11-12,21-22,24-27,30,45H,7-10,13-20,36-38H2,1-3H3,(H,39,51)(H,40,50)(H,41,46)(H,42,49)(H,43,53)(H,44,52)(H,47,48)/t22-,24+,25+,26+,27+,30+/m1/s1 |
InChI-Schlüssel |
HRSZYQGYLAJYJF-CCSCBQILSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


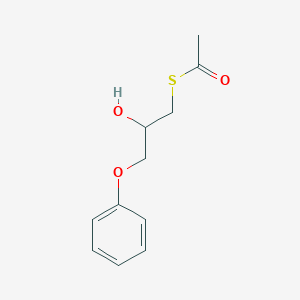
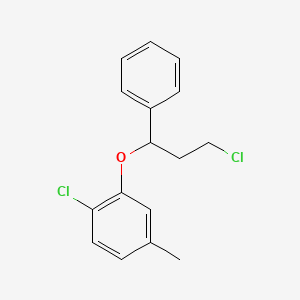

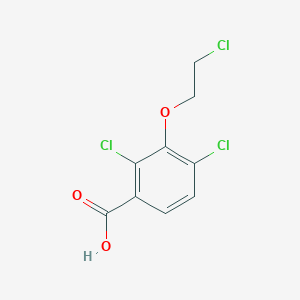
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
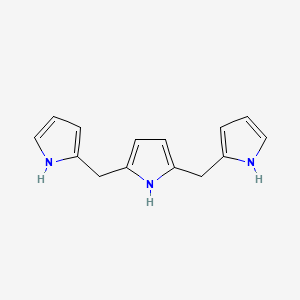
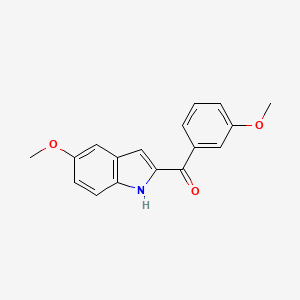
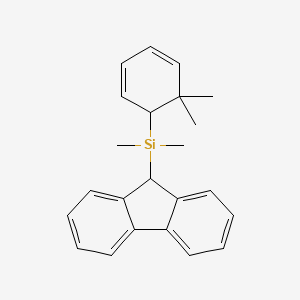
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
